molecular formula C14H26N2O2 B2996867 tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate CAS No. 1824202-09-6

tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate

Cat. No. B2996867
CAS RN: 1824202-09-6
M. Wt: 254.374
InChI Key: WXDIFKLOAMAQGE-UHFFFAOYSA-N
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Description

“tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate” is a chemical compound with the CAS Number: 1782785-66-3 . It has a molecular weight of 268.4 . The compound is typically stored at room temperature and is available in oil form .

Physical and Chemical Properties The IUPAC name for this compound is "tert-butyl 8-azaspiro [4.5]dec-1-ylmethylcarbamate" . The InChI code for this compound is "1S/C15H28N2O2/c1-14 (2,3)19-13 (18)17-11-12-5-4-6-15 (12)7-9-16-10-8-15/h12,16H,4-11H2,1-3H3, (H,17,18)" .

Scientific Research Applications

Synthesis and Biological Activity

  • A study highlighted the intermolecular Ugi reaction involving gabapentin, glyoxal, and isocyanide under mild conditions to produce novel classes of compounds with potential biological activity. This research marked the first report of such a reaction involving gabapentin and demonstrated the influence of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).

Synthetic Methodologies

  • The Curtius rearrangement has been utilized for the mild and efficient synthesis of Boc-protected amines from carboxylic acids, showcasing the versatility of tert-butyl carbamate in synthesizing protected amino acids under compatible reaction conditions for various substrates (Lebel & Leogane, 2005).
  • Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, providing access to novel compounds that explore chemical spaces complementary to traditional piperidine systems (Meyers et al., 2009).

Chemical Properties and Theoretical Studies

  • The introduction of Boc protecting group to amines using a novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate, has been described as a more stable alternative for the preparation of N-Boc-amino acids without racemization (Rao et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

tert-butyl N-(8-azaspiro[4.5]decan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDIFKLOAMAQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate

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